Lipophilicity (LogP) Comparison: A Mid-Range LogP That Avoids Extreme Hydrophobicity
4-Oxo-4-(4-propylphenyl)butanoic acid exhibits a computed LogP of 2.76–2.81, placing it between the less lipophilic 4-ethyl analog (LogP 2.30) and the more hydrophobic fenbufen (LogP 3.13) [1]. This intermediate lipophilicity is advantageous for maintaining aqueous solubility while preserving sufficient membrane permeability for cellular assays, a balance often sought in early-stage fragment and lead optimization. A compound with a LogP below 2.0 may suffer from poor membrane diffusion, whereas LogP > 5.0 is associated with increased promiscuity, poor solubility, and higher attrition rates [2].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.76 (Chembase); 2.69 (Molbase); 2.81 (ChemSpider) |
| Comparator Or Baseline | 4-(4-Ethylphenyl)-4-oxobutanoic acid: LogP = 2.30 (Molbase); Fenbufen: LogP = 3.13 (Chemicalbook) |
| Quantified Difference | ΔLogP ≈ +0.46 to +0.51 vs. ethyl analog; ΔLogP ≈ -0.37 to -0.44 vs. fenbufen |
| Conditions | Computed by ACD/Labs or XLogP3 algorithms; pH 7.4 |
Why This Matters
Selecting the propylphenyl derivative ensures a defined lipophilicity window, reducing the risk of assay interference or solubility failure that may occur with the more hydrophobic fenbufen or the less permeable ethyl analog.
- [1] Chembase. (n.d.). 4-oxo-4-(4-propylphenyl)butanoic acid. Chembase. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
